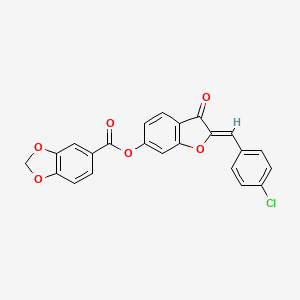![molecular formula C23H17NO4 B12200914 N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxybenzamide](/img/structure/B12200914.png)
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxybenzamide is a chemical compound with the molecular formula C23H17NO4 and a molecular weight of 371.39 g/mol This compound is characterized by the presence of a benzofuran moiety attached to a phenyl ring, which is further connected to a methoxybenzamide group
Preparation Methods
The synthesis of N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxybenzamide typically involves the reaction of 1-benzofuran-2-carbonyl chloride with 4-aminophenyl-2-methoxybenzamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: The carbonyl group in the benzofuran moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxybenzamide can be compared with other similar compounds, such as:
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]cyclopropanecarboxamide: This compound has a cyclopropane ring instead of a methoxy group, leading to different chemical and biological properties.
N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide: This compound contains a piperazine ring and a thiophene moiety, which may result in different pharmacological activities.
Properties
Molecular Formula |
C23H17NO4 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[4-(1-benzofuran-2-carbonyl)phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H17NO4/c1-27-20-9-5-3-7-18(20)23(26)24-17-12-10-15(11-13-17)22(25)21-14-16-6-2-4-8-19(16)28-21/h2-14H,1H3,(H,24,26) |
InChI Key |
XRINXVLCSTZHCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B12200831.png)
![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B12200834.png)
![2-methyl-N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide](/img/structure/B12200839.png)

![N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12200851.png)
![5-hydroxy-3,4,7-trimethyl-6-[5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one](/img/structure/B12200853.png)
![2-(2-{4-[(tert-butylcarbamoyl)methyl]piperazin-1-yl}-2-oxoethoxy)-N-phenylbenzamide](/img/structure/B12200855.png)
![1-[(4-Propoxynaphthalen-1-yl)sulfonyl]azepane](/img/structure/B12200868.png)
![N-(2-chlorophenyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B12200871.png)
![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate](/img/structure/B12200872.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate](/img/structure/B12200880.png)

![N,N-diethyl-3-{4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide](/img/structure/B12200890.png)
![4-(benzenesulfonyl)-5-chloro-N-[2-(2-methoxyphenyl)ethyl]-1,3-thiazol-2-amine](/img/structure/B12200895.png)
